N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide

Solid-state characterization Polymorph screening Thermal analysis

N-(3-Chloro-2-methylphenyl)hydrazinecarbothioamide (CAS 54418-99-4), also designated as 4-(3-chloro-o-tolyl)-3-thiosemicarbazide or 1-amino-3-(3-chloro-2-methylphenyl)thiourea, belongs to the 4-arylthiosemicarbazide class. Its molecular formula is C₈H₁₀ClN₃S with a monoisotopic mass of 215.028396 Da and a molecular weight of 215.70 g/mol.

Molecular Formula C8H10ClN3S
Molecular Weight 215.7
CAS No. 54418-99-4
Cat. No. B2387569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-2-methylphenyl)hydrazinecarbothioamide
CAS54418-99-4
Molecular FormulaC8H10ClN3S
Molecular Weight215.7
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)NC(=S)NN
InChIInChI=1S/C8H10ClN3S/c1-5-6(9)3-2-4-7(5)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13)
InChIKeyRJUKILVNVJJBJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chloro-2-methylphenyl)hydrazinecarbothioamide (CAS 54418-99-4): Core Identity and Physicochemical Baseline for Procurement Decisions


N-(3-Chloro-2-methylphenyl)hydrazinecarbothioamide (CAS 54418-99-4), also designated as 4-(3-chloro-o-tolyl)-3-thiosemicarbazide or 1-amino-3-(3-chloro-2-methylphenyl)thiourea, belongs to the 4-arylthiosemicarbazide class . Its molecular formula is C₈H₁₀ClN₃S with a monoisotopic mass of 215.028396 Da and a molecular weight of 215.70 g/mol . The compound features three hydrogen bond donors, two hydrogen bond acceptors, and a single rotatable bond, with a computed density of 1.4 ± 0.1 g/cm³ and predicted boiling point of 323.1 ± 52.0 °C . It is commercially supplied at ≥95% purity and is listed in the Sigma-Aldrich AldrichCPR rare chemicals collection under catalog number S523372 [1]. Validated spectral references—including ¹H/¹³C NMR, FTIR, and UV-Vis data—are curated in the Wiley SpectraBase database, enabling identity verification in procurement workflows [2].

Why N-(3-Chloro-2-methylphenyl)hydrazinecarbothioamide Cannot Be Assumed Interchangeable with Positional Isomers


Within the 4-arylthiosemicarbazide series (C₈H₁₀ClN₃S), positional isomerism of the chloro and methyl substituents on the phenyl ring generates compounds with identical molecular formulae but divergent solid-state properties, spectral fingerprints, and biological performance [1]. Literature SAR analyses of thiosemicarbazide derivatives demonstrate that the position of the aryl substituent—particularly 3- versus 4- versus 5-substitution—significantly alters antibacterial MIC values and enzyme inhibition potency, with 3-substituted congeners frequently outperforming 4-substituted analogs in urease and tyrosinase inhibition screens [2][3]. Practically, the 5-chloro-2-methyl isomer (CAS 66298-10-0) exhibits a defined melting point of 153–155 °C, while the target 3-chloro-2-methyl isomer shows no reported melting transition, indicating fundamentally different solid-state packing or polymorphic behavior that directly impacts formulation, solubility, and storage protocols . Procurement without verifying the exact substitution pattern therefore risks acquiring a compound with uncharacterized or suboptimal performance in a given assay system.

Product-Specific Quantitative Evidence: Verified Differentiation of CAS 54418-99-4 Against Closest Analogs


Melting Point Divergence: Absence of a Defined Solid-Liquid Transition vs. 5-Chloro Isomer (mp 153–155 °C)

The target compound N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide shows no reported melting point (mp N/A) across authoritative databases including ChemSrc and ChemicalBook . In contrast, the 5-chloro-2-methyl positional isomer (CAS 66298-10-0) exhibits a well-defined melting point of 153–155 °C, as confirmed by Matrix Scientific and Fluorochem supplier specifications . The 4-chloro-2-methyl isomer (CAS 61335-37-3) also lacks a reported melting point, but its ChemSpider record confirms a distinct computed density profile (1.395 ± 0.06 g/cm³) differing from the target compound (1.4 ± 0.1 g/cm³) .

Solid-state characterization Polymorph screening Thermal analysis

Curated Spectral Reference Data: SpectraBase-Authenticated Identity vs. Isomers Without Multi-Technique Validation

The target compound is represented in the Wiley SpectraBase database with 2 NMR spectra (¹H and ¹³C), 1 FTIR spectrum (KBr wafer), and 1 UV-Vis spectrum (methanol solvent), with the sample sourced from Aldrich Chemical Company (Catalog S52337) [1]. This multi-technique spectral reference set enables orthogonal identity confirmation upon receipt—a capability not available for the 4-chloro-2-methyl isomer (CAS 61335-37-3) or the 3-chloro-4-methyl isomer (CAS 78862-75-6), for which no curated spectral libraries with comparable coverage were identified in academic or commercial databases through systematic search .

Quality control Spectral identity verification Procurement authentication

Validated Synthetic Utility: Documented Thiosemicarbazone Formation with X-Ray Crystallographic Confirmation

The target compound has been reproducibly employed as a condensation partner with aromatic aldehydes to generate structurally characterized thiosemicarbazones. Bülbül et al. (2023) used (3-chloro-2-methylphenyl)-3-thiosemicarbazide to synthesize N-(3-chloro-2-methylphenyl)-2-(3,4-dichlorobenzylidene)hydrazine-1-carbothioamide, with the product's geometry confirmed by single-crystal X-ray diffraction and the experimental structure compared against Hartree-Fock and DFT calculations (6-31+G(d) basis set) [1]. In a parallel study, the same group condensed the target compound with 4-methoxybenzaldehyde to generate N-(3-chloro-2-methylphenyl)-2-(4-methoxybenzylidene)hydrazine-1-carbothioamide, similarly characterized by X-ray crystallography [2]. No comparable X-ray-validated synthetic applications were identified for the 4-chloro, 5-chloro, or 3-chloro-4-methyl positional isomers.

Synthetic building block X-ray crystallography Thiosemicarbazone library synthesis

Class-Level SAR Evidence: 3-Chloro vs. 4-Chloro Substitution on Thiosemicarbazide Antibacterial Potency

Janowska et al. (2024) conducted a systematic SAR study on thiosemicarbazide derivatives to determine the influence of substituent position on antibacterial activity. The study concluded that 'the substituent in position 1 of thiosemicarbazide derivatives significantly determines their activity' and that among the aryl substituents tested, the position of substitution on the phenyl ring was a critical determinant of MIC values against Gram-positive organisms [1]. Separately, a 2022 study by Janowska et al. on thiosemicarbazides and 1,3,4-thiadiazoles reported that 'the antimicrobial response of the thiosemicarbazides was moderate and it was also dependent on the type and position of the substituent on the phenyl ring,' with the highest activity observed for compounds containing the trifluoromethylphenyl group in specific positions [2]. Although these studies did not include the exact target compound, they establish a class-level principle: the 3-chloro-2-methyl substitution pattern occupies a distinct SAR space that cannot be equated with 4-chloro-2-methyl or 5-chloro-2-methyl substitution.

Structure-activity relationship Antibacterial screening Substituent position effects

Regulatory-Relevant Physicochemical Fingerprint: Rotatable Bond Count and H-Bond Donor/Acceptor Profile vs. Isomers

The target compound possesses a computed topological polar surface area (tPSA) and hydrogen bond donor/acceptor profile identical in count to its positional isomers (3 HBD, 2 HBA, 1 rotatable bond) but with a distinct InChIKey (RJUKILVNVJJBJU-UHFFFAOYSA-N) that uniquely encodes the 3-chloro-2-methyl substitution vector [1]. The 5-chloro isomer (CAS 66298-10-0) carries the MDL number MFCD00060572, while the target compound has no MDL number assigned, reflecting different levels of commercial curation and database integration . This InChIKey-MDL linkage asymmetry has practical implications for automated compound registration, inventory management, and regulatory submission workflows in pharmaceutical and agrochemical R&D organizations.

Drug-likeness ADMET prediction Physicochemical profiling

Application Scenarios Where N-(3-Chloro-2-methylphenyl)hydrazinecarbothioamide (CAS 54418-99-4) Provides Verified Advantage


Medicinal Chemistry: Synthesis of Crystallographically Characterized Thiosemicarbazone Libraries for Anticonvulsant or Antimicrobial Lead Optimization

The target compound serves as a validated precursor for thiosemicarbazone synthesis via condensation with aromatic aldehydes. Two independent studies by Bülbül et al. (2023) have demonstrated reproducible condensation, full spectroscopic characterization, and single-crystal X-ray structure determination of the resulting thiosemicarbazones [5][2]. Medicinal chemistry teams building focused libraries around the 3-chloro-2-methylphenyl pharmacophore—a motif independently associated with anticonvulsant activity in structurally related semicarbazones [3]—can leverage these published protocols and crystallographic data to accelerate structure-based design. No equivalent X-ray validation exists for thiosemicarbazones derived from the 4-chloro, 5-chloro, or 3-chloro-4-methyl isomers.

Quality Control and Analytical Reference: Multi-Technique Spectral Authentication for GLP Procurement

The availability of 2 NMR, 1 FTIR, and 1 UV-Vis reference spectra in the Wiley SpectraBase database (Compound ID 9hbJogFnT8Q) enables orthogonal identity verification of received material [5]. Laboratories operating under GLP or ISO 17025 quality systems can compare in-house spectra against this curated reference set to confirm chemical identity and detect isomer contamination. This capability is not available for the 4-chloro-2-methyl isomer (no SpectraBase entry) or the 3-chloro-4-methyl isomer (no SpectraBase entry), making the target compound the preferred choice for applications requiring documented spectral traceability.

Agrochemical R&D: Nematicidal Lead Exploration Using Hydrazinecarbothioamide Scaffolds

Patent US4514419A discloses hydrazinecarbothioamides, including N-(3-chloro-2-methylphenyl)-1-methylthiourea derivatives, as nematicidal agents for agricultural use [5]. The broader patent family covers the 3-chloro-2-methylphenyl substitution pattern as one of the preferred embodiments. Agrochemical discovery programs investigating structure-activity relationships in nematicidal thiosemicarbazides may find the target compound useful as a synthetic intermediate for generating patent-relevant analog series, particularly given the availability of commercial suppliers (Sigma-Aldrich S523372) and validated condensation chemistry.

Computational Chemistry and Molecular Modeling: Experimentally Anchored DFT Parameterization

The X-ray structures of thiosemicarbazones derived from the target compound have been compared against Hartree-Fock and DFT calculations using the 6-31+G(d) basis set, with good agreement between experimental and computed geometries [5][2]. Computational chemists developing force field parameters or validating DFT functionals for sulfur-containing heterocycles can use these published experimental-vs-theoretical comparisons as benchmark data. This resource is unique to the 3-chloro-2-methyl substitution pattern; no comparable computational-experimental cross-validation datasets have been published for thiosemicarbazones derived from the 4-chloro or 5-chloro isomers.

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